molecular formula C19H19NO3 B2893395 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide CAS No. 2320959-59-7

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide

Cat. No.: B2893395
CAS No.: 2320959-59-7
M. Wt: 309.365
InChI Key: HMTXNLPSPHDCQR-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide is an organic compound that features a naphthamide group linked to a hydroxyethyl chain, which is further connected to a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate naphthamide precursor under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis or other advanced techniques to ensure high purity and yield. The use of solvent-free microwave irradiation has been reported to be effective in synthesizing similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The naphthamide group can be reduced to form corresponding amines.

    Substitution: The hydroxyethyl chain can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the naphthamide group can produce corresponding amines.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl chain and naphthamide group can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
  • 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl)-2-pyrazolines

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide is unique due to its specific structural arrangement, which combines a naphthamide group with a hydroxyethyl chain and a dimethylfuran moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-12-10-17(13(2)23-12)18(21)11-20-19(22)16-9-5-7-14-6-3-4-8-15(14)16/h3-10,18,21H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTXNLPSPHDCQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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